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molecular formula C11H12BrNO B136515 N-(6-bromo-2,3-dihydro-1H-inden-5-yl)acetamide CAS No. 157701-33-2

N-(6-bromo-2,3-dihydro-1H-inden-5-yl)acetamide

Cat. No. B136515
M. Wt: 254.12 g/mol
InChI Key: BSZWXNUSLPNWEZ-UHFFFAOYSA-N
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Patent
US05747499

Procedure details

Bromine (105 g) was added dropwise to a stirred mixture of 5-acetamidoindan (104.5 g) and acetic acid (400 ml), the rate of addition being such that the temperature of the reaction mixture was maintained in the range 20° to 25° C. The mixture was poured into a mixture (2 L) of ice and water. The precipitate was isolated, washed with water and dried. There was thus obtained 5-acetamido-6-bromoindan (143 g), m.p. 138° C.
Quantity
105 g
Type
reactant
Reaction Step One
Quantity
104.5 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
2 L
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1]Br.[C:3]([NH:6][C:7]1[CH:8]=[C:9]2[C:13](=[CH:14][CH:15]=1)[CH2:12][CH2:11][CH2:10]2)(=[O:5])[CH3:4].C(O)(=O)C>O>[C:3]([NH:6][C:7]1[CH:8]=[C:9]2[C:13](=[CH:14][C:15]=1[Br:1])[CH2:12][CH2:11][CH2:10]2)(=[O:5])[CH3:4]

Inputs

Step One
Name
Quantity
105 g
Type
reactant
Smiles
BrBr
Name
Quantity
104.5 g
Type
reactant
Smiles
C(C)(=O)NC=1C=C2CCCC2=CC1
Name
Quantity
400 mL
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
ice
Quantity
2 L
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the rate of addition
TEMPERATURE
Type
TEMPERATURE
Details
was maintained in the range 20° to 25° C
CUSTOM
Type
CUSTOM
Details
The precipitate was isolated
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
Smiles
C(C)(=O)NC=1C=C2CCCC2=CC1Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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